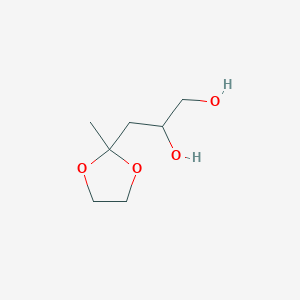![molecular formula C6H12S3 B14514178 2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane CAS No. 62872-42-8](/img/structure/B14514178.png)
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is an organosulfur compound characterized by a dithiolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane typically involves the reaction of appropriate thiol and aldehyde or ketone precursors under controlled conditions. One common method involves the cyclization of a dithiol with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the dithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. Pathways involved may include redox reactions and thiol-disulfide exchange mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl sulfide
- 2-methyl-2-(methylsulfanyl)propanal oxime
- 3-Methyl-1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol
Uniqueness
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is unique due to its dithiolane ring structure, which imparts distinct chemical properties and reactivity compared to other organosulfur compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
62872-42-8 |
|---|---|
Molecular Formula |
C6H12S3 |
Molecular Weight |
180.4 g/mol |
IUPAC Name |
2-methyl-2-(methylsulfanylmethyl)-1,3-dithiolane |
InChI |
InChI=1S/C6H12S3/c1-6(5-7-2)8-3-4-9-6/h3-5H2,1-2H3 |
InChI Key |
WFKAOISNDMDOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCS1)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)


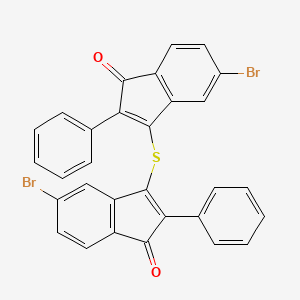


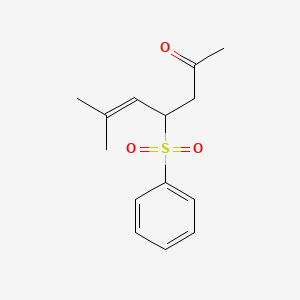
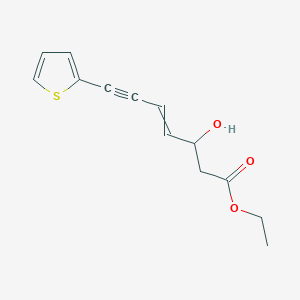

![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
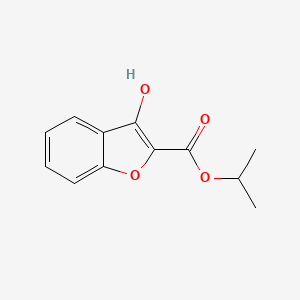
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
